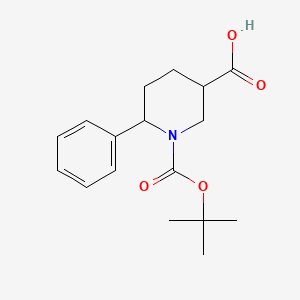

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid

説明

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the Boc group to protect the amine during reactions that might otherwise react with the amine.

Biochemical Pathways

The boc group plays a significant role in organic synthesis, particularly in the protection and deprotection of amine functional groups . These processes are crucial in the synthesis of various compounds, including natural products, amino acids, peptides, and pharmaceuticals .

Pharmacokinetics

The boc group’s stability to various conditions suggests that it may influence the compound’s bioavailability .

Result of Action

The result of the action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid is the protection of the amine functional group during organic synthesis . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Boc group can be added to amines under aqueous conditions . Additionally, the deprotection of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The reaction times and yields can also be influenced by temperature .

生化学分析

Biochemical Properties

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins during the synthesis and deprotection processes. For instance, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The nature of these interactions involves the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily masking reactive amine groups, thereby preventing unwanted side reactions during synthetic processes. This masking effect can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of functional amine groups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and cleavage of carbamate linkages. The mechanism involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . This process allows for the selective protection and deprotection of amine groups, facilitating various synthetic transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. The compound is generally stable under ambient conditions but can degrade under prolonged exposure to strong acids or bases . Long-term effects on cellular function are typically minimal, as the compound is designed to be removed after its protective role is fulfilled.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of the compound or its degradation products . Threshold effects are observed where the protective efficacy is balanced against potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid during its synthesis and removal . These interactions can affect metabolic flux and metabolite levels by temporarily altering the availability of functional amine groups.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its protective effects on amine groups. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function within the cell.

生物活性

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid, commonly referred to as Boc-6-phenylpiperidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group. Its molecular formula is with a molecular weight of approximately 273.32 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it useful in various synthetic applications.

Synthesis

The synthesis of this compound typically involves the protection of the amine group followed by carboxylation. Various methods have been documented for its synthesis, including microwave-assisted techniques that yield high purity and efficiency .

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperidine derivatives. In particular, research indicates that derivatives with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown moderate activity against HL-60 (promyelocytic leukemia) and other cancer cell lines, with IC50 values ranging from 19 to 42 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3c | HL-60 | 42.1 |

| 3e | HL-60 | 19.0 |

| 3f | HL-60 | 28.0 |

These findings suggest that modifications to the piperidine structure can significantly enhance biological activity, particularly in targeting cancer cells.

Mechanism of Action

The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of oxidative stress in cancer cells, leading to apoptosis. The specific pathways remain an area of active research, but initial studies suggest that the compounds may inhibit key enzymes involved in cellular proliferation .

Case Studies

- Cytotoxicity Evaluation : A study evaluated several piperidine derivatives against human cancer cell lines using the MTT assay. The results indicated that while some derivatives exhibited no significant activity, others demonstrated promising cytotoxic effects at varying concentrations .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives revealed that certain substitutions on the phenyl ring could enhance anticancer activity. This highlights the importance of structural modifications in developing effective therapeutic agents .

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(15(19)20)9-10-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALATTICCPJTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670242 | |

| Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-13-8 | |

| Record name | 1-(1,1-Dimethylethyl) 6-phenyl-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。